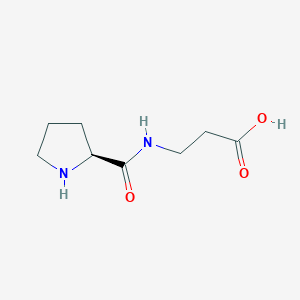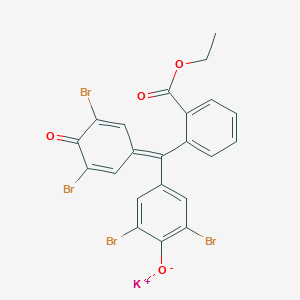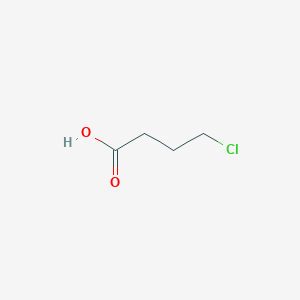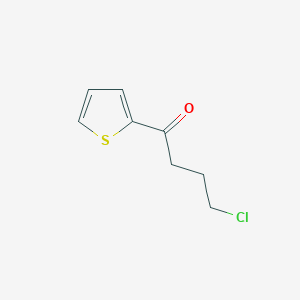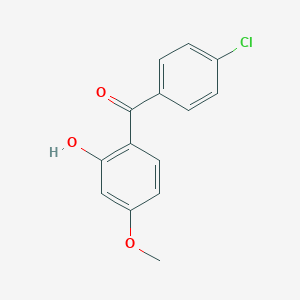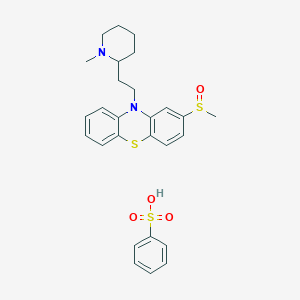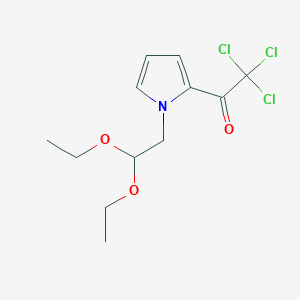
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole
Overview
Description
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole, also known as DETA, is a pyrrole-based compound that has gained attention in the scientific community due to its potential applications in various fields. DETA is a synthetic compound that has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential as a pesticide. In materials science, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles.
Mechanism Of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Biochemical And Physiological Effects
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole inhibits the proliferation of cancer cells, induces apoptosis, and causes cell cycle arrest. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has anti-tumor and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is also stable and can be stored for long periods. However, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a toxic compound, and caution should be exercised when handling it.
Future Directions
There are several future directions for the research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole. One direction is to investigate the mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in more detail. Another direction is to explore the potential applications of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in medicine, agriculture, and materials science. In addition, future studies should focus on the toxicity of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole and its potential side effects.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a pyrrole-based compound that has potential applications in various fields, including medicine, agriculture, and materials science. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood, but it has been shown to have anti-tumor and anti-inflammatory properties. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments, but caution should be exercised when handling it. Future research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole should focus on investigating its mechanism of action, exploring its potential applications, and assessing its toxicity and potential side effects.
properties
CAS RN |
136927-43-0 |
|---|---|
Product Name |
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole |
Molecular Formula |
C12H16Cl3NO3 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[1-(2,2-diethoxyethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H16Cl3NO3/c1-3-18-10(19-4-2)8-16-7-5-6-9(16)11(17)12(13,14)15/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
JEWBPPYQIWODOS-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
Canonical SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
synonyms |
1-(2,2-DIETHOXYETHYL)-2-TRICHLOROACETYLPYRROLE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

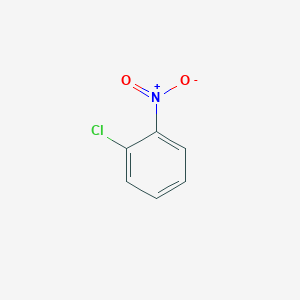
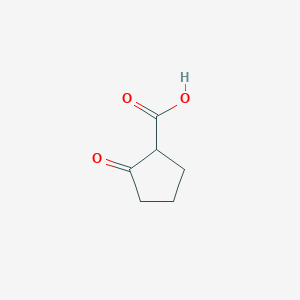
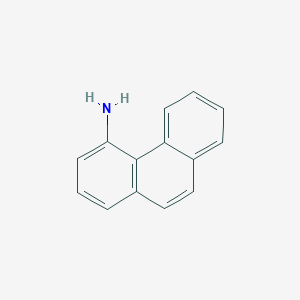
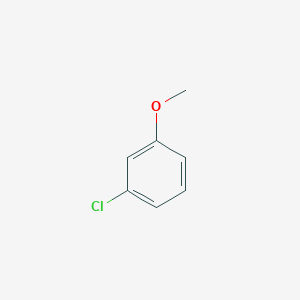
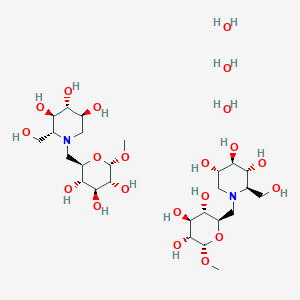
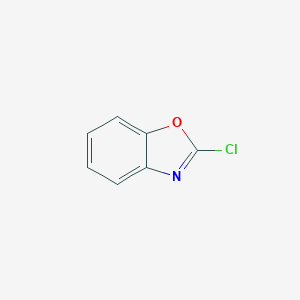
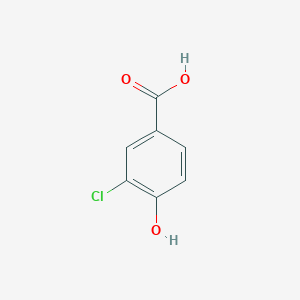
![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)
